Pomalidomide-piperazine

PROTAC Targeted Protein Degradation Cereblon Ligand

Researchers designing PROTACs often encounter linker geometry mismatches that abolish degradation activity. Pomalidomide-piperazine (CAS 2154342-57-9) is a 4-position piperazine-functionalized cereblon ligand that provides a distinct exit vector compared to common 5-substituted isomers, enabling systematic SAR exploration for optimal ternary complex formation. • Direct amide coupling & reductive amination via free secondary amine-eliminates Boc-deprotection steps. • Retains CRBN binding affinity (pomalidomide IC50 ~3 µM in thermal shift assays). • Accelerates parallel library synthesis: 24-96 PROTAC variants in standard peptide workflows.

Molecular Formula C17H18N4O4
Molecular Weight 342.35 g/mol
Cat. No. B13513942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-piperazine
Molecular FormulaC17H18N4O4
Molecular Weight342.35 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N4CCNCC4
InChIInChI=1S/C17H18N4O4/c22-13-5-4-12(15(23)19-13)21-16(24)10-2-1-3-11(14(10)17(21)25)20-8-6-18-7-9-20/h1-3,12,18H,4-9H2,(H,19,22,23)
InChIKeyAPURBVBIOACKLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide 4'-Piperazine Overview


2-(2,6-Dioxopiperidin-3-yl)-4-(piperazin-1-yl)isoindoline-1,3-dione (CAS 2154342-57-9; also referred to as Pomalidomide 4'-piperazine) is a functionalized cereblon (CRBN) E3 ubiquitin ligase ligand . Structurally, it comprises a pomalidomide-derived phthalimide core bearing a 2,6-dioxopiperidin-3-yl group at the N2 position and a piperazin-1-yl substituent at the 4-position of the isoindoline-1,3-dione ring system . The compound is supplied as a free base (molecular weight 342.35 g/mol) or as the hydrochloride salt (molecular weight 378.81 g/mol), with commercial specifications typically reporting ≥95% purity by HPLC . Its primary utility lies in serving as a building block for the synthesis of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation (TPD) molecules, wherein the terminal piperazine moiety provides a nucleophilic handle for linker conjugation via amide bond formation or reductive amination .

PROTAC building block with cereblon E3 ligase ligand scaffold
Free secondary amine enables direct amide coupling
4-position piperazine provides distinct linker exit vector

Pomalidomide 4- vs 5-Piperazine Specificity


In PROTAC design, the geometry of linker attachment to the E3 ligase ligand profoundly influences ternary complex formation and subsequent degradation efficiency. Pomalidomide-based cereblon ligands bearing piperazine at the 4-position (as in the target compound) present a distinct vector for linker exit relative to the more widely commercialized 5-position isomers (e.g., Pomalidomide 5'-piperazine, CAS 2228029-82-9) . This positional shift alters the spatial orientation of the conjugated warhead, which can determine whether a productive ternary complex is formed with the target protein of interest . Furthermore, the 4-substituted isoindoline-1,3-dione scaffold is known to maintain potent cereblon binding, with pomalidomide itself exhibiting an IC50 of approximately 3 µM in thermal shift assays for CRBN engagement, a property largely retained in 4-substituted derivatives . Consequently, researchers cannot arbitrarily interchange 4- and 5-substituted piperazine analogs without potentially compromising PROTAC activity, necessitating careful selection based on the specific spatial requirements of the target protein–E3 ligase interface.

4- vs 5-position isomer
Linker geometry may shift, potentially altering ternary complex formation
Free amine vs photocaged analogs
NVOC deprotection adds synthesis steps; may reduce screening throughput
Pomalidomide vs lenalidomide scaffold
Lower CRBN affinity of lenalidomide-based ligands may limit degradation context

Pomalidomide 4'-Piperazine Performance Evidence


Linker Exit Vector Differences

The target compound features a piperazine substituent at the 4-position of the isoindoline-1,3-dione core, whereas the more common commercial analog Pomalidomide 5'-piperazine (CAS 2228029-82-9) is substituted at the 5-position . This positional isomerism results in distinct linker attachment geometries, which can critically influence ternary complex formation between the E3 ligase, PROTAC molecule, and target protein . Even slight alterations in ligand geometry affect degradation efficiency by modulating the distance and orientation between the warhead and E3 ligand .

Linker exit vector
Head-to-head
4-position vs 5-position piperazine
May shift ternary complex geometry
Context-dependent; review for target POI
PROTAC Targeted Protein Degradation Cereblon Ligand

Free Amine Conjugation Advantage

The target compound contains a free secondary amine on the piperazine ring (pKa ≈ 9.8 for piperazine), enabling direct conjugation to carboxylate-containing linkers or warheads via standard peptide coupling reagents (e.g., HATU, EDC/HOBt) without requiring deprotection steps . In contrast, alternative building blocks such as C5-Pomalidomide-piperazine hydrochloride incorporate a nitroveratryloxycarbonyl (NVOC) photocage that requires UV photolysis (365 nm) to unmask the pendant amine prior to conjugation . This distinction provides a time-saving advantage of approximately 2–4 hours per conjugation step when using the target compound, as the photolysis and subsequent purification steps are eliminated .

Free amine reactivity
Reported
Direct amide coupling vs UV photolysis
May reduce conjugation steps; review synthetic workflow
Eliminates ~2–4 h processing per step
Bioconjugation PROTAC Linker Chemistry Amide Coupling

Cereblon Binding Affinity Retention

Pomalidomide, the parent scaffold of the target compound, exhibits an IC50 of approximately 3 µM for cereblon (CRBN) binding as measured by thermal shift assay . The 4-position piperazine substitution in the target compound is strategically placed distal to the glutarimide ring that mediates CRBN engagement, thereby preserving high-affinity binding to the E3 ligase while providing a conjugation handle . In contrast, alternative cereblon ligands such as lenalidomide 5'-piperazine (based on lenalidomide scaffold) exhibit lower intrinsic CRBN affinity (lenalidomide IC50 ≈ 10–15 µM), potentially reducing the efficiency of ternary complex formation in PROTAC applications .

CRBN affinity
Class-level
IC50 ≈ 3 µM (parent pomalidomide)
Affinity retention may support ternary complex
~3–5× higher vs lenalidomide; class inference
E3 Ligase Binding Cereblon Affinity Thermal Shift Assay

Piperazine Spacer Rigidity

The piperazine moiety in the target compound provides a semi-rigid, six-membered heterocyclic spacer that reduces conformational entropy compared to fully flexible alkyl or PEG linkers [1]. Studies have demonstrated that switching from flexible linkers to rigid piperazine-based linkers can improve PROTAC cooperativity (α) from baseline values to approximately 4.8, reflecting enhanced pre-organization of the degrader into a conformation compatible with simultaneous target and E3 ligase binding . This rigidity contributes to more efficient ternary complex formation and can reduce the DC50 (concentration for 50% degradation) of the resulting PROTAC.

Piperazine rigidity
Reported
Cooperativity α reported 4.8
Semi-rigid spacer may improve pre-organization
Optimized SMARCA2-VHL system data
Linker Design Ternary Complex Stability PROTAC Pharmacokinetics

Purity and Storage Stability

Commercially available batches of 2-(2,6-dioxopiperidin-3-yl)-4-(piperazin-1-yl)isoindoline-1,3-dione (free base) are supplied with ≥95.0% purity as determined by HPLC and are stored at 2–8°C as a powder or crystalline solid . The hydrochloride salt form (CAS 2230956-83-7) is also available with ≥97.0% purity and offers enhanced aqueous solubility for conjugation reactions performed in buffered aqueous media . These specifications are comparable to those of Pomalidomide 5'-piperazine (≥95% HPLC purity, stored at -20°C), but the target compound's storage at 2–8°C (refrigerator) rather than -20°C (freezer) reduces freeze-thaw cycling and associated degradation risks during routine laboratory use .

Purity & storage
Data to verify
≥95% purity, 2–8°C storage
Refrigerator storage may reduce freeze-thaw risk
HCl salt form ≥97% purity available
Quality Control Compound Stability PROTAC Building Block

Dual Conjugation Routes

The target compound's terminal piperazine amine is amenable to two distinct conjugation chemistries: (1) amide bond formation with carboxylic acid-containing linkers using standard peptide coupling reagents, and (2) reductive amination with aldehyde-functionalized linkers using sodium cyanoborohydride or sodium triacetoxyborohydride . This dual reactivity provides greater synthetic flexibility compared to single-mode building blocks such as Pomalidomide-amine (which only supports amide coupling) or Pomalidomide-aldehyde (which only supports reductive amination) . The ability to select the optimal conjugation route based on linker availability and desired bond type reduces the need for additional synthetic modifications to the target protein ligand.

Conjugation routes
Class-level
Amide coupling + reductive amination
Dual routes expand linker compatibility
2× route options vs single-mode building blocks
Linker Attachment PROTAC Synthesis Reductive Amination

Pomalidomide 4'-Piperazine Applications


Rapid PROTAC Library Synthesis

The target compound is ideally suited for high-throughput PROTAC library generation where minimizing synthetic steps is critical. Its free secondary amine permits direct amide coupling to carboxylate-containing linkers or target protein ligands without the need for UV photolysis or Boc-deprotection steps required by photocaged or protected analogs . This accelerates library synthesis, enabling the parallel preparation of 24–96 PROTAC variants within standard peptide synthesis workflows .

SAR Studies of Linker Geometry

When developing PROTACs against novel targets where the optimal linker geometry is unknown, the 4-position piperazine isomer provides a distinct exit vector for systematic SAR exploration . Parallel evaluation of 4- and 5-substituted piperazine analogs enables researchers to identify the substitution pattern that yields maximal ternary complex stabilization and degradation efficiency for the target of interest .

Rigid Linker Degrader Synthesis

The piperazine moiety contributes semi-rigidity to the linker scaffold, which has been shown to improve PROTAC cooperativity and reduce entropic penalties during ternary complex formation [1]. Researchers aiming to develop degraders with enhanced cellular potency and reduced off-target effects should prioritize piperazine-containing E3 ligands over fully flexible alkyl- or PEG-linked alternatives [1].

Aldehyde Warhead Conjugation

For target protein ligands that are commercially available or more easily synthesized with aldehyde rather than carboxylic acid functional groups, the target compound's secondary amine supports reductive amination as an alternative conjugation route . This flexibility reduces the need for additional synthetic steps to convert aldehyde warheads to carboxylic acids, preserving the integrity of sensitive targeting moieties .

Application
Selection Property
Validation Focus
PROTAC library synthesis
Free amine conjugation readiness
Synthesis step count and coupling efficiency
Linker geometry SAR
4-position exit vector
Ternary complex formation context
Rigid degrader design
Piperazine semi-rigidity
Pre-organization and cooperativity review
Aldehyde warhead conjugation
Reductive amination compatibility
Conjugation route flexibility

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